molecular formula C12H15ClN2O3 B5698966 2-chloro-N-(3-methylbutyl)-5-nitrobenzamide

2-chloro-N-(3-methylbutyl)-5-nitrobenzamide

Cat. No.: B5698966
M. Wt: 270.71 g/mol
InChI Key: HCAWJRCOXSIDBG-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methylbutyl)-5-nitrobenzamide is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzamide, characterized by the presence of a chlorine atom, a nitro group, and a 3-methylbutyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylbutyl)-5-nitrobenzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the benzene ring.

    Chlorination: The nitrated benzamide is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

    Alkylation: The final step involves the alkylation of the chlorinated nitrobenzamide with 3-methylbutylamine under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylbutyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxyl derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chain, to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Reduction: 2-chloro-N-(3-methylbutyl)-5-aminobenzamide.

    Substitution: 2-hydroxy-N-(3-methylbutyl)-5-nitrobenzamide.

    Oxidation: Carboxylic acid derivatives of the alkyl side chain.

Scientific Research Applications

2-chloro-N-(3-methylbutyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylbutyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and the alkyl side chain may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-methylbutyl)-5-aminobenzamide: A reduction product of the nitro compound.

    2-hydroxy-N-(3-methylbutyl)-5-nitrobenzamide: A substitution product where the chlorine atom is replaced by a hydroxyl group.

    2-chloro-N-(3-methylbutyl)-5-(1-piperidinylsulfonyl)benzamide: A derivative with a piperidinylsulfonyl group.

Uniqueness

2-chloro-N-(3-methylbutyl)-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-(3-methylbutyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-8(2)5-6-14-12(16)10-7-9(15(17)18)3-4-11(10)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAWJRCOXSIDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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